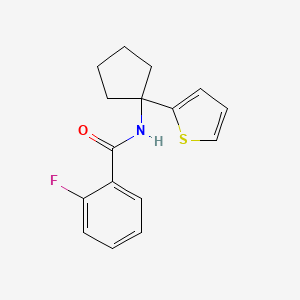

2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Description

2-Fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a benzamide derivative featuring a fluorine atom at the ortho-position of the benzoyl group and a cyclopentyl moiety substituted with a thiophen-2-yl group at the amide nitrogen. Its synthesis likely involves coupling 2-fluorobenzoyl chloride with 1-(thiophen-2-yl)cyclopentylamine under basic conditions, analogous to methods described for related benzamides .

Properties

IUPAC Name |

2-fluoro-N-(1-thiophen-2-ylcyclopentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c17-13-7-2-1-6-12(13)15(19)18-16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATKIINXJGPEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized through cyclization reactions involving appropriate precursors.

Thiophene Ring Introduction: The thiophene ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.

Amidation: The final step involves the formation of the benzamide core through amidation reactions, typically using amine and acid chloride precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiophene derivatives.

Scientific Research Applications

2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds are summarized below:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations

The thiophene ring’s electron-rich nature may favor π-π interactions in crystal lattices or binding pockets, similar to thiazole-containing analogs . Fluorine substituents (e.g., o-F in the benzamide core) enhance polarity and metabolic stability via electron-withdrawing effects, as seen in multiple derivatives .

Crystal Packing and Hydrogen Bonding :

- In 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, planar amide groups facilitate dimer formation via N–H⋯N hydrogen bonds, while C–H⋯O interactions extend the lattice into chains . The target compound’s cyclopentyl group may disrupt such packing, leading to distinct solubility or melting points.

Biological Relevance :

- While direct bioactivity data for the target compound are lacking, structurally related thiophene- and benzamide-containing molecules exhibit antiviral activity (e.g., compound 54 in ). The cyclopentyl-thiophene moiety could similarly modulate interactions with hydrophobic enzyme pockets.

Synthetic Accessibility :

- The target compound’s synthesis is inferred from methods used for analogous benzamides, such as coupling acyl chlorides with amines under mild conditions . Modifications to the cyclopentyl-thiophene group may require tailored protection/deprotection strategies.

Biological Activity

2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic compound with a complex molecular structure characterized by the presence of a fluorine atom, a thiophene ring, and a cyclopentyl group attached to a benzamide core. This unique configuration suggests potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry research.

Structural Characteristics

The compound's molecular formula is , and it features several key structural components:

- Fluorine Atom : Enhances lipophilicity and may influence receptor binding.

- Thiophene Ring : Known for its role in biological activity, particularly in drug design.

- Cyclopentyl Group : Provides steric hindrance that can affect the compound's interaction with biological targets.

The mechanism of action for this compound involves its binding to specific proteins or enzymes, modulating their activity through various biochemical pathways. This interaction can lead to alterations in cell signaling, potentially influencing processes such as inflammation and cancer progression.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of specific receptors or enzymes. Notably, benzamide derivatives have been shown to modulate the P2X7 receptor, which is implicated in inflammatory responses and pain signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds within this structural class:

-

Anti-Cancer Activity :

- A study demonstrated that certain benzamide derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations .

- The compound's ability to induce apoptosis in cancer cells was noted, suggesting potential therapeutic applications in oncology.

-

Anti-inflammatory Properties :

- Compounds with structural similarities have been investigated for their anti-inflammatory effects. Inhibition of the P2X7 receptor by these compounds could lead to reduced inflammatory responses in models of chronic pain and inflammation .

- Inhibition of Trypanosoma brucei :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-chloro-N-(4-fluorophenyl)-N-(thiophen-2-yl)acetamide | Chlorinated and fluorinated | Focus on acetamide structure |

| 5-Chloro-N-(cyclohexyl)-N-(thiophen-3-yl)benzamide | Cyclohexyl instead of cyclopentyl | Different ring size impacts binding |

| 4-Fluoro-N-(1-cyclopropylethyl)-N-(thiophen-2-yl)benzamide | Cyclopropane substitution | Smaller ring may alter activity |

The uniqueness of this compound lies in its combination of halogen substitutions and cyclopentane moiety, which may influence its biological activity and pharmacokinetics compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.